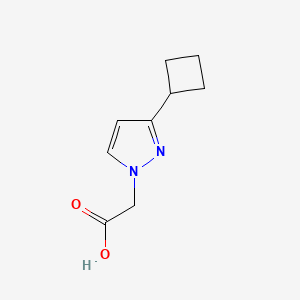![molecular formula C14H16BrN3O B12942444 2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one CAS No. 88723-57-3](/img/structure/B12942444.png)
2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(2-((3-phenylpropyl)amino)-1H-imidazol-4-yl)ethanone is a complex organic compound that features a bromine atom, an imidazole ring, and a phenylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-((3-phenylpropyl)amino)-1H-imidazol-4-yl)ethanone typically involves multi-step organic reactionsThe final step involves the bromination of the ethanone moiety under controlled conditions using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain the desired reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(2-((3-phenylpropyl)amino)-1H-imidazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce a carboxylic acid.
Aplicaciones Científicas De Investigación
2-Bromo-1-(2-((3-phenylpropyl)amino)-1H-imidazol-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(2-((3-phenylpropyl)amino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The phenylpropyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-3-phenylpropane
- 2-Bromo-1-phenylpropane
- (2-Bromoethyl)benzene
Uniqueness
Compared to these similar compounds, 2-Bromo-1-(2-((3-phenylpropyl)amino)-1H-imidazol-4-yl)ethanone is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. The combination of the bromine atom, phenylpropyl group, and imidazole ring makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
88723-57-3 |
|---|---|
Fórmula molecular |
C14H16BrN3O |
Peso molecular |
322.20 g/mol |
Nombre IUPAC |
2-bromo-1-[2-(3-phenylpropylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C14H16BrN3O/c15-9-13(19)12-10-17-14(18-12)16-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2,(H2,16,17,18) |
Clave InChI |
FSGWHYBMFYIHGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCNC2=NC=C(N2)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



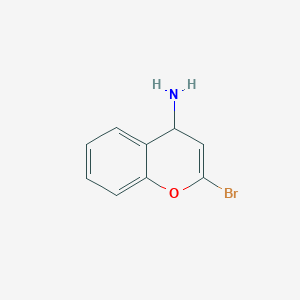
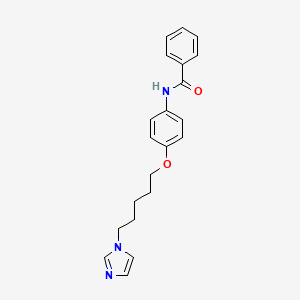
![Ethyl (3S,4'R)-5-bromo-3'-(cyClohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine]-4'-carboxylate](/img/structure/B12942379.png)
![N-(2-((1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)-5-((2,4-difluorophenoxy)methyl)isoxazole-3-carboxamide](/img/structure/B12942391.png)
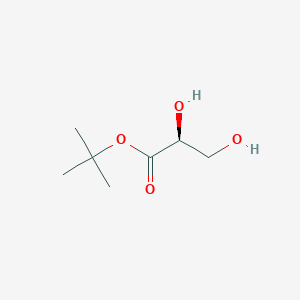
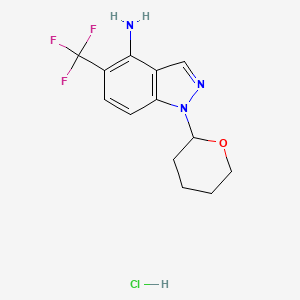
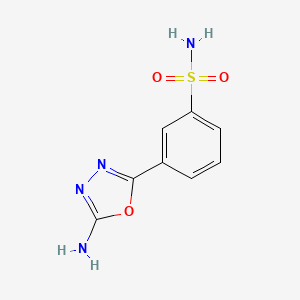
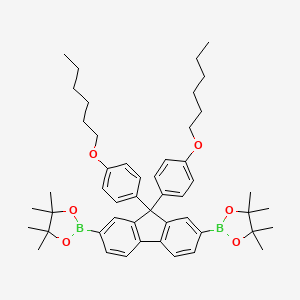
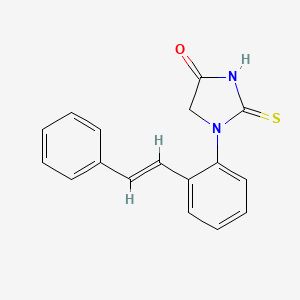
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12942439.png)

